molecular formula C10H15N3 B15051438 2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)cyclopropan-1-amine

2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)cyclopropan-1-amine

Cat. No.: B15051438
M. Wt: 177.25 g/mol
InChI Key: LHBTXPQRFFVHDS-UHFFFAOYSA-N
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Description

2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)cyclopropan-1-amine is a heterocyclic compound that features a cyclopropane ring attached to an imidazo[1,2-a]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)cyclopropan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with cyclopropanecarboxylic acid derivatives, followed by cyclization to form the imidazo[1,2-a]pyridine ring .

Industrial Production Methods:

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles, often in the presence of a base or catalyst.

Major Products Formed:

    Oxidation: Formation of corresponding imidazo[1,2-a]pyridine derivatives with oxidized functional groups.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)cyclopropan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)cyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine
  • 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine

Comparison: 2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)cyclopropan-1-amine is unique due to the presence of the cyclopropane ring, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall bioactivity, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H15N3

Molecular Weight

177.25 g/mol

IUPAC Name

2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)cyclopropan-1-amine

InChI

InChI=1S/C10H15N3/c11-8-5-7(8)9-6-13-4-2-1-3-10(13)12-9/h6-8H,1-5,11H2

InChI Key

LHBTXPQRFFVHDS-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C=C(N=C2C1)C3CC3N

Origin of Product

United States

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